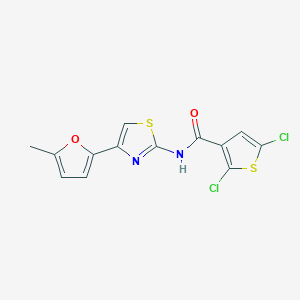

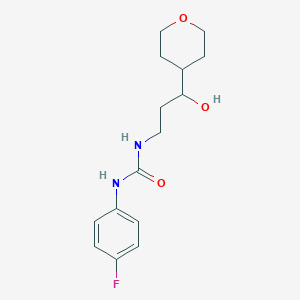

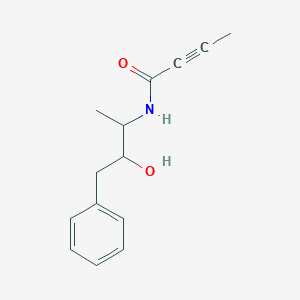

![molecular formula C12H15NO3 B2483826 乙酸-8-氧代-5,6,7,9-四氢吡咯并[1,2-a]吲哚-2-基 CAS No. 1400927-61-8](/img/structure/B2483826.png)

乙酸-8-氧代-5,6,7,9-四氢吡咯并[1,2-a]吲哚-2-基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate involves various strategies, including the use of azirines and enamines, which can yield a mixture of dihydropyridines and pyrrole-2-carboxylic acid derivatives (Law et al., 1984). Another approach utilizes α-diazo carbonyl compounds tethered to chiral morpholinones, leading to enantiopure ethyl hexahydropyrrolo[1,2-d][1,4]oxazepine carboxylates with moderate diastereoselectivity (Chelucci et al., 2000).

Molecular Structure Analysis

The molecular and crystal structure analyses of similar compounds provide insights into their geometry and conformations. For instance, the crystal and molecular structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a related compound, has been determined, highlighting the significance of hydrogen-bonded pairs in its structural stability (Law et al., 1984).

Chemical Reactions and Properties

Chemical reactions involving ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate and its analogs often exhibit interesting reactivity patterns due to their unique structures. For example, reactions of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to ring expansion versus nucleophilic substitution, demonstrating the compound's versatile reactivity (Fesenko et al., 2010).

科学研究应用

改进的7-氯-5-氧代-2,3,4,5-四氢-1H-1-苯并哌啶合成

该化合物的合成以高产率完成,展示了该过程的简单性和可扩展性。该研究重点关注硫酸浓度和反应物比例对合成过程的影响,突显了这些参数在合成过程中的重要性 (Li Deng-ke, 2009)。

甲基7,9-二甲基-5-氧代-2,3,4,5-四氢-1H-苯并[b]哌啶-1-羧酸甲酯及其类似物的合成

这项研究概述了从2,4-二甲基苯胺开始的标题化合物高产率的五步合成过程。合成过程涉及多个步骤,包括N-烷基化、氨基甲酰化、水解、羧酸活化和分子内环化,展示了合成过程的复杂性和详细性 (R. Vaid et al., 2014)。

硫代苯酚对反应途径的显著影响

这项研究调查了乙基4-氯甲基-6-甲基-2-氧代-1,2,3,4-四氢吡咯啉-5-羧酸乙酯与硫代苯酚酸盐的反应。研究表明,反应途径可能导致环扩张或亲核取代,受反应介质的碱性-亲核性的影响很大,为复杂化学反应中该化合物的反应性和潜在应用提供了见解 (A. Fesenko et al., 2010)。

新型多官能团5,6,7,8-四氢咪唑-[1,5-c]嘧啶-5-酮的合成

这项研究介绍了乙基2-氧代-6-[(三苯基-λ5-磷杂亚甲基)氨甲基]-1,2,3,4-四氢吡咯啉-5-羧酸乙酯的合成,突出了涉及的顺序反应,包括氮代Wittig模式、分子内环合和1,3-H转移。该研究提供了对复杂多官能团结构合成的全面理解 (P. S. Lebed' et al., 2009)。

微波介导的无催化剂和溶剂的Biginelli反应

这项研究展示了在微波辐射下无溶剂或催化剂的条件下通过Biginelli反应实现新型乙基2-氧代/硫代-4-芳基-6-(芳基磺酰甲基)-1,2,3,4-四氢吡咯啉-5-羧酸乙酯的区域选择性合成。该研究展示了合成该化合物的创新方法,强调了该方法的效率和环境效益 (P. S. Harikrishnan et al., 2013)。

安全和危害

- MSDS : The Material Safety Data Sheet (MSDS) provides essential safety information. Refer to the MSDS for details.

作用机制

Target of Action

Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrrolopyrazine derivatives have been known to affect various biological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)9-6-10-7-11(14)4-3-5-13(10)8-9/h6,8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIQXIYKUBCVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2CCCC(=O)CC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

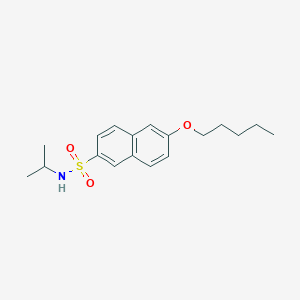

![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)

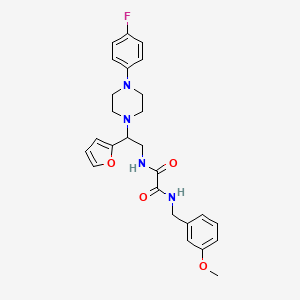

![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

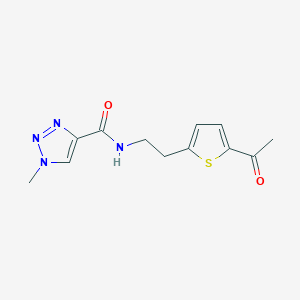

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)